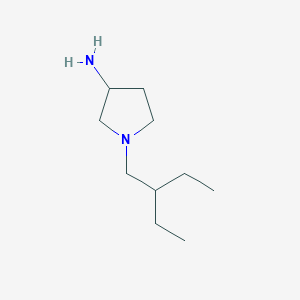
1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione
Descripción general
Descripción
1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione, also known as FMDP, is an organic compound with a wide range of applications in scientific research. It is a small molecule that has been used in several biochemical and physiological studies, as well as in laboratory experiments. This article will provide an overview of FMDP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, cell signaling, and drug-target interactions. It has also been used to study the effects of drugs on cellular processes. Additionally, 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has been used in the development of new drugs and drug delivery systems.
Mecanismo De Acción
1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has been shown to act as an inhibitor of several enzymes, including phosphatases, proteases, and kinases. It has also been shown to interact with proteins, modulate cell signaling pathways, and bind to drug targets.
Efectos Bioquímicos Y Fisiológicos
1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, modulate cell signaling pathways, and alter protein-protein interactions. Additionally, 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has been shown to bind to drug targets, modulate the expression of genes, and alter the activity of several proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione in laboratory experiments has several advantages. It is a small molecule, so it can be easily synthesized and used in various experiments. Additionally, it is a relatively inexpensive compound, making it an attractive option for experiments. However, 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has some limitations. It is not very stable and can degrade over time, making it difficult to store for long periods of time. Additionally, it can be toxic in high concentrations, so it must be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione in scientific research. It could be used to develop new drugs and drug delivery systems, as well as to study the effects of drugs on cellular processes. Additionally, it could be used to study the structure and function of enzymes and proteins, as well as to study the effects of environmental toxins on cellular processes. Finally, 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione could be used to study the effects of genetic mutations on cellular processes.
Propiedades
IUPAC Name |
1-[(3-fluoro-4-methylphenyl)methyl]-6-(1-hydroxyethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-8-3-4-10(5-11(8)15)7-17-12(19)6-16-14(20)13(17)9(2)18/h3-5,9,13,18H,6-7H2,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJPJINVEVCMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(C(=O)NCC2=O)C(C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



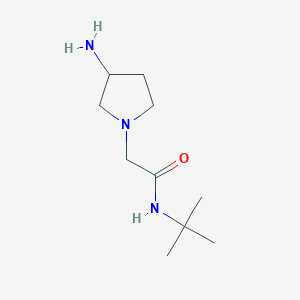

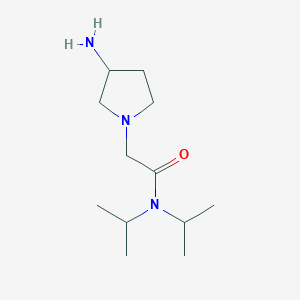

![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468112.png)
![[1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468113.png)
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468115.png)
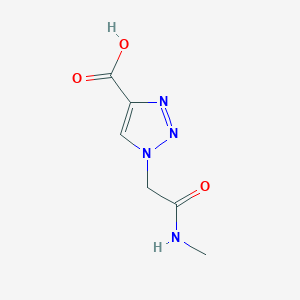
![1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468119.png)
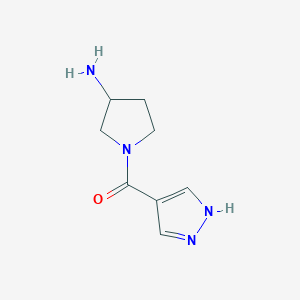
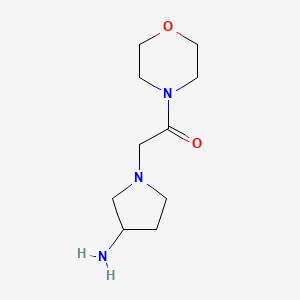
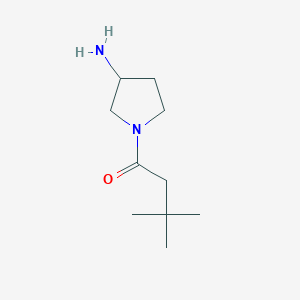
![1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468124.png)
